Cas no 2649076-83-3 (4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine)

4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine
- 2649076-83-3
- EN300-1809920
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- Inchi: 1S/C12H16N2O3/c1-8(14-7-15)11-10(6-16-3)5-13-9(2)12(11)17-4/h5,8H,6H2,1-4H3
- InChI Key: LTXOCWBDWQDXSF-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=NC=C(COC)C=1C(C)N=C=O
Computed Properties
- Exact Mass: 236.11609238g/mol
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.8Ų
- XLogP3: 2
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809920-5.0g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1809920-0.5g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1809920-0.05g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1809920-1.0g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1809920-10.0g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1809920-1g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1809920-2.5g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1809920-0.25g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1809920-0.1g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1809920-10g |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2649076-83-3 | 10g |
$5037.0 | 2023-09-19 |
4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine Related Literature
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine
Introduction to 4-(1-Isocyanatoethyl)-3-Methoxy-5-(Methoxymethyl)-2-Methylpyridine (CAS No. 2649076-83-3)
4-(1-Isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine, with the CAS number 2649076-83-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and features a unique structural arrangement that includes an isocyanate group, methoxy substituents, and a methyl group. These functional groups contribute to its diverse chemical properties and potential biological activities, making it a promising candidate for various applications in drug discovery and development.
The isocyanate group in 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine is particularly noteworthy due to its reactivity and ability to form urea linkages with amines. This property has been leveraged in the synthesis of peptidomimetics and other bioactive molecules, which are crucial in the design of novel therapeutics. Recent studies have highlighted the importance of isocyanate-containing compounds in the development of drugs targeting specific protein-protein interactions, which are often implicated in various diseases such as cancer and neurodegenerative disorders.
The methoxy substituents in 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine play a critical role in modulating its lipophilicity and electronic properties. These groups can influence the compound's ability to cross biological membranes and interact with target proteins or receptors. For instance, methoxy groups have been shown to enhance the binding affinity of small molecules to their targets, thereby improving their efficacy as therapeutic agents. This feature is particularly valuable in the optimization of lead compounds during drug discovery programs.
The presence of a methyl group at the 2-position of the pyridine ring further contributes to the overall stability and solubility of 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine. Pyridine derivatives with methyl substitutions are known for their enhanced metabolic stability, which can be advantageous in reducing the risk of rapid degradation and increasing the compound's half-life in vivo. This property is crucial for ensuring that the therapeutic effects of the compound are sustained over an extended period.
In terms of biological activity, preliminary studies have indicated that 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine exhibits promising anti-inflammatory and anti-cancer properties. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. The inhibition of NF-κB has been associated with reduced expression of pro-inflammatory cytokines and decreased proliferation of cancer cells, suggesting potential therapeutic applications in treating inflammatory diseases and cancer.
Furthermore, recent advancements in computational chemistry have facilitated the virtual screening and molecular docking studies of 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine. These computational methods have provided valuable insights into its binding modes with specific protein targets, such as kinases and G-protein coupled receptors (GPCRs). The results from these studies have not only validated the compound's potential as a lead molecule but also guided further optimization efforts to enhance its potency and selectivity.
In conclusion, 4-(1-isocyanatoethyl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine (CAS No. 2649076-83-3) represents a promising compound with diverse chemical properties and potential biological activities. Its unique structural features, including the isocyanate group, methoxy substituents, and methyl group, contribute to its reactivity, stability, and biological efficacy. Ongoing research continues to explore its applications in drug discovery and development, with particular focus on its anti-inflammatory and anti-cancer properties. As more data becomes available, it is anticipated that this compound will play a significant role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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